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Saccharin sodium - 128-44-9

Saccharin sodium

Catalog Number: EVT-281133
CAS Number: 128-44-9
Molecular Formula: C7H5NNaO3S+
Molecular Weight: 206.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Saccharin sodium is an artificial sweetener widely used in the food and beverage industries. [, , , , , , ] It is a synthetic compound, meaning it does not occur naturally. [, ] Its intense sweetness, approximately 300-400 times sweeter than sucrose, makes it a popular sugar substitute. [, , ]

  • Electroplating: Acts as a stress-reducing agent, influencing coating properties like internal stress, morphology, and grain orientation. [, , , ]
  • Food Chemistry: Serves as a model compound to study analytical methods for detecting artificial sweeteners in various food matrices. [, , , , , , , , , , , , , , , , , ]
  • Neuroscience: Used to investigate taste perception and the neural pathways involved in processing sweet taste. [, ]
  • Environmental Science: Investigated for its degradation using advanced oxidation technologies like photocatalytic and Photo-Fenton oxidation. []
  • Microbiology: Used to study the impact of artificial sweeteners on gut microbiota composition and function. []
Future Directions
  • Electroplating: Exploring the use of saccharin sodium in conjunction with other additives to further optimize the properties of electrodeposited coatings. [, , , ] Investigating its application in the deposition of other metals and alloys beyond nickel and iron-nickel systems.
  • Food Science: Investigating the long-term effects of saccharin sodium consumption on gut microbiota composition and function, including its potential impact on human health. [] Developing novel analytical methods for detecting and quantifying saccharin sodium in complex food matrices with higher sensitivity and specificity.
  • Environmental Remediation: Further exploring the application of advanced oxidation technologies, such as photocatalytic and Photo-Fenton oxidation, for the efficient degradation of saccharin sodium in wastewater and contaminated water sources. []

Benzoic Acid

Compound Description: Benzoic acid is a widely used food preservative that inhibits the growth of bacteria, yeasts, and molds. It's often used in conjunction with other preservatives, including saccharin sodium, to enhance the shelf life of various food products [, , , , , , , , , ].

Sorbic Acid

Compound Description: Similar to benzoic acid, sorbic acid functions as a food preservative, effectively preventing the growth of mold and yeast. It's commonly employed in a variety of food products to extend their shelf life [, , , , , , , ].

Acesulfame Potassium

Compound Description: Acesulfame potassium, often referred to as acesulfame-K, is an artificial sweetener approximately 200 times sweeter than sucrose. Its stability at high temperatures makes it a preferred choice in processed foods and beverages [, , ].

Aspartame

Compound Description: Aspartame is another artificial sweetener, about 200 times sweeter than table sugar. It's often used in diet beverages and other low-calorie food products [].

Sodium Cyclamate

Compound Description: Sodium cyclamate is an artificial sweetener approximately 30 times sweeter than sucrose. It's frequently combined with other artificial sweeteners to enhance overall sweetness and mask any aftertaste [, , , ].

1,2-Benzisothiazoline-1,1-dioxide

Compound Description: This compound is a reduction product of saccharin sodium, formed by reacting it with zinc and hydrochloric acid. It exhibits unique absorption characteristics in the ultraviolet (UV) spectrum, which are exploited for analytical purposes [].

Overview

Saccharin sodium is a synthetic sweetener widely used as a sugar substitute in various food and pharmaceutical products. It is known for its intense sweetness, which is approximately 300 to 400 times sweeter than sucrose. The compound is classified as an artificial sweetener and falls under the category of non-nutritive sweeteners, meaning it provides little to no calories when consumed. Saccharin sodium is often utilized in dietary foods, beverages, and oral care products due to its stability and long shelf life.

Source and Classification

Saccharin sodium is derived from saccharin, which was first discovered in 1879 by Constantin Fahlberg. The sodium salt form of saccharin enhances its solubility in water, making it more suitable for various applications. It is classified as a sulfonamide compound, with the chemical formula C7H4NNaO3SC_7H_4NNaO_3S and a molecular weight of approximately 241.24 g/mol. Regulatory bodies such as the U.S. Food and Drug Administration have recognized saccharin sodium as safe for consumption, although its use has been subject to scrutiny due to concerns over potential health effects.

Synthesis Analysis

The synthesis of saccharin sodium involves several chemical reactions. A commonly employed method includes:

  1. Starting Materials: Phthalic anhydride serves as the primary raw material.
  2. Reactions: The synthesis typically involves:
    • Amidation Reaction: Reacting phthalic anhydride with ammonia to form phthalimide.
    • Esterification Reaction: Converting phthalimide into methylbenzoate derivatives.
    • Diazotization: Forming diazonium salts from the aromatic amines.
    • Chlorination and Ammonolysis: Introducing chlorine and subsequently reacting with ammonia to form sulfonamide derivatives.
    • Neutralization: Finally, neutralizing with sodium hydroxide to produce saccharin sodium.

This multi-step process allows for the efficient production of saccharin sodium while minimizing waste and maximizing yield .

Molecular Structure Analysis

The molecular structure of saccharin sodium can be represented as follows:

  • Chemical Formula: C7H4NNaO3SC_7H_4NNaO_3S
  • Structural Representation:
    Structure OCNSCCCO\text{Structure }\begin{array}{c}\text{O}\\||\\\text{C}-\text{N}-\text{S}-\text{C}-\text{C}-\text{C}\\|\\\text{O}\end{array}
  • Molecular Weight: Approximately 241.24 g/mol.
  • Functional Groups: The structure contains a sulfonamide group (SO2NH-SO_2NH), which contributes to its sweetening properties.
Chemical Reactions Analysis

Saccharin sodium undergoes various chemical reactions that are essential for its functionality:

  1. Hydrolysis: In aqueous solutions, saccharin sodium can hydrolyze under acidic or basic conditions, affecting its sweetness profile.
  2. Decomposition: At elevated temperatures or in the presence of strong acids or bases, saccharin may decompose into other compounds.
  3. Complex Formation: Saccharin can form complexes with metal ions, which may influence its solubility and stability in formulations .

These reactions are crucial for understanding how saccharin sodium behaves in different environments, particularly in food products.

Mechanism of Action

The mechanism by which saccharin sodium exerts its sweetening effect involves interaction with taste receptors on the tongue:

  • Taste Receptor Activation: Saccharin binds to the sweet taste receptors (T1R2/T1R3), mimicking the action of sugar molecules.
  • Signal Transduction: This binding triggers a series of biochemical signals that result in the perception of sweetness.
  • No Caloric Contribution: Unlike sugars, saccharin does not undergo metabolism in the body, leading to minimal caloric intake .

This mechanism allows saccharin sodium to be an effective sweetening agent without contributing significantly to energy intake.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder.
  • Solubility: Highly soluble in water; solubility increases with temperature.
  • Melting Point: Approximately 225 °C (437 °F).

Chemical Properties

These properties are essential for formulating products containing saccharin sodium.

Applications

Saccharin sodium finds extensive use across various industries:

  1. Food Industry: Used as a sweetener in low-calorie foods, beverages, chewing gums, and baked goods.
  2. Pharmaceuticals: Incorporated into formulations for oral medications to improve taste without adding calories.
  3. Cosmetics and Personal Care Products: Utilized in toothpaste and mouthwash formulations for flavor enhancement .

Properties

CAS Number

128-44-9

Product Name

Saccharin sodium

IUPAC Name

sodium;1,1-dioxo-1,2-benzothiazol-3-one

Molecular Formula

C7H5NNaO3S+

Molecular Weight

206.18 g/mol

InChI

InChI=1S/C7H5NO3S.Na/c9-7-5-3-1-2-4-6(5)12(10,11)8-7;/h1-4H,(H,8,9);/q;+1

InChI Key

WINXNKPZLFISPD-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)[N-]S2(=O)=O.[Na+]

Solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992)

Synonyms

Calcium, Saccharin
Saccharin
Saccharin Calcium
Saccharin Sodium

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NS2(=O)=O.[Na+]

Isomeric SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)[O-].[Na+]

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